
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Übersicht
Beschreibung
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Isolation: Crystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it can inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid with similar biological activities.
2-Amino-4-thiazoleacetic acid: Another thiazole derivative with comparable properties.
Uniqueness
This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C5H5N3O3S |
|---|---|
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10) |
InChI-Schlüssel |
URGSBEYHHRKMJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)O |
Synonyme |
2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid 2-ATHIAA |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
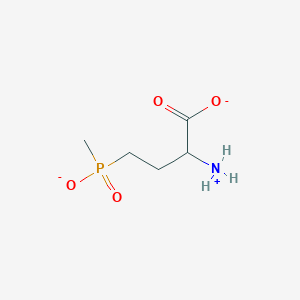
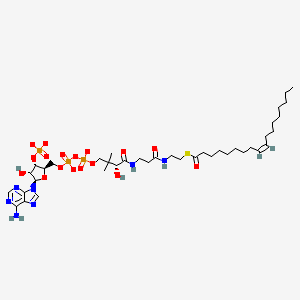
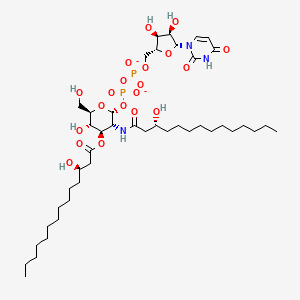



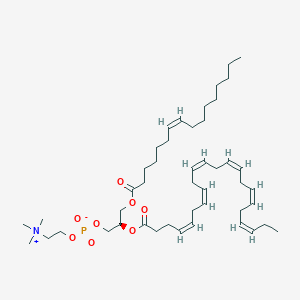



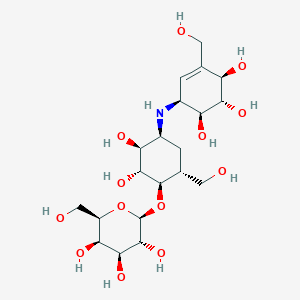
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

